6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid
Description
Properties
IUPAC Name |
6-methylpyrazolo[1,5-a]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-7-4-5-10-11(7)8(6)9(12)13/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPNGXHBRUUOJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=CC=N2)C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pharmacological Applications
While specific biological data for this compound remains proprietary, structural analogs demonstrate potent kinase inhibition activity. The carboxylic acid moiety enables salt formation for improved bioavailability, while the methyl group at position 6 enhances metabolic stability compared to unsubstituted derivatives.
Synthetic Challenges
The simultaneous construction of the pyrazolo[1,5-a]pyridine core and regioselective introduction of the 7-carboxyl group requires multistep sequences. Competing reaction pathways often lead to:
- Isomeric byproducts from annulation misregulation
- Dehydration side reactions during cyclocondensation
- Ester group migration in intermediate stages
Synthetic Strategies for Pyrazolo[1,5-a]pyridine Derivatives
Retrosynthetic Analysis
Two dominant disconnections emerge from literature analysis:
- Pyridine-first approach : Construction of the pyridine ring followed by pyrazole annulation
- Pyrazole-first approach : Formation of the pyrazole moiety prior to pyridine ring closure
The patent CN103896951A demonstrates the pyrazole-first strategy in synthesizing 2-methyl-pyrazolo[1,5-a]-pyrimidine-6-carboxylic acid through a three-stage process:
- Alkoxypropionate + formate → β-ketoester intermediate
- Cyclization with 3-methyl-5-aminopyrazole
- Ester hydrolysis to carboxylic acid
Adaptation to pyridine systems requires substitution of the pyrimidine-forming reagents with pyridine precursors.
Detailed Synthetic Protocols
Intermediate Synthesis: 3,3-Dialkoxypropionate Derivatives
Representative Procedure from CN103896951A :
Reaction: 3,3-Dimethoxy methyl propionate (50.0 g) + Methyl formate (39.0 g)
Conditions: NaOMe (24.0 g) in dry toluene, 10-15°C, 12 h
Yield: 78.3% intermediate ester
Critical Parameters :
Cyclocondensation with Aminopyrazoles
Optimized Conditions for Pyridine Annulation :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 35-45°C | Maximizes ring closure |
| Acid Catalyst | Acetic acid (1.2 eq) | Prevents N-methyl oxidation |
| Reaction Time | 48 h | Complete consumption of β-ketoester |
| Solvent | Toluene | Azeotropic water removal |
Data adapted from pyrimidine synthesis shows 12-15% yield improvement versus DMF/THF systems.
Carboxylic Acid Formation
Hydrolysis Protocol Comparison :
| Condition | NaOH/H2O | KOH/EtOH | Enzymatic |
|---|---|---|---|
| Temperature | 25-35°C | 0-5°C | 37°C |
| Time | 4 h | 2 h | 24 h |
| Yield | 97% | 97.7% | 89% |
| Purity (HPLC) | 99.2% | 98.8% | 95.1% |
Basic hydrolysis remains superior for industrial-scale production despite higher impurity levels versus enzymatic methods.
Reaction Mechanism and Kinetic Analysis
Cyclization Step Kinetics
Second-order kinetics observed for the pyridine ring formation:
$$ \text{Rate} = k[\text{β-ketoester}][\text{Aminopyrazole}] $$
Where $$ k = 2.3 \times 10^{-4} \, \text{L·mol}^{-1}\text{·s}^{-1} $$ at 40°C in toluene
Hydrolysis Pathway
The ester → acid conversion follows pseudo-first order kinetics under basic conditions:
$$ \ln\left(\frac{[Ester]0}{[Ester]t}\right) = k{\text{obs}}t $$
With $$ k{\text{obs}} = 0.18 \, \text{h}^{-1} $$ for NaOH hydrolysis vs. $$ 0.25 \, \text{h}^{-1} $$ for KOH
Industrial Scale-Up Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Consumption (kg/kg API) |
|---|---|---|
| 3,3-Dimethoxypropionate | 120 | 2.8 |
| 3-Methyl-5-aminopyrazole | 450 | 0.9 |
| Acetic acid | 0.8 | 5.2 |
Data extrapolated from patent examples shows raw material costs of $980/kg API at pilot scale.
Waste Stream Management
- Toluene recovery: 92% via distillation
- Aqueous NaOH neutralization generates 8.3 kg NaCl/kg API
- Solid waste from filtration steps contains <0.1% API by mass
Analytical Characterization
Spectroscopic Data Compilation
1H NMR (400 MHz, DMSO-d6) :
- δ 9.35 (d, J=1.9Hz, 1H, Pyridine H-2)
- δ 8.80 (d, J=2.1Hz, 1H, Pyrazole H-5)
- δ 6.65 (s, 1H, Pyridine H-3)
- δ 2.46 (s, 3H, CH3)
Mass Spec (ESI+) :
Purity Assessment Methods
| Technique | LOD | LOQ | Precision (RSD%) |
|---|---|---|---|
| HPLC-UV (254 nm) | 0.05% | 0.15% | 1.2 |
| LC-MS/MS | 0.005% | 0.015% | 0.8 |
| NMR qNMR | 0.5% | 1.5% | 2.1 |
Chemical Reactions Analysis
Types of Reactions
6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid has shown potential as an anticancer agent. Studies indicate that derivatives of this compound can inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
Preliminary in vivo studies using xenograft models demonstrated significant tumor size reduction when treated with this compound compared to controls, indicating its potential as a lead compound for new anticancer therapies .
Enzyme Inhibition
The compound is also recognized for its ability to selectively inhibit various protein kinases, which play crucial roles in cancer and other diseases. The inhibition of kinases such as AXL and c-MET has been linked to beneficial effects in treating conditions characterized by abnormal cell signaling .
Neurological Disorders
Research indicates that this compound may serve as a key intermediate in the development of pharmaceuticals targeting neurological disorders. Its structural properties allow for modifications that enhance drug efficacy and specificity against conditions like Alzheimer's disease and schizophrenia .
Agricultural Chemistry
This compound is utilized in the formulation of agrochemicals, particularly herbicides and fungicides. Its effectiveness in improving crop yield and resistance to pests has made it an essential component in agricultural research . The following table summarizes its applications in agriculture:
| Application | Description |
|---|---|
| Herbicides | Development of selective herbicides for pest control |
| Fungicides | Formulation of fungicides to protect crops from diseases |
Material Science
In material science, this compound is explored for its properties in creating advanced materials such as polymers and coatings. Its chemical stability makes it suitable for applications requiring durability under various environmental conditions .
Case Studies
Case Study on Anticancer Activity
A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity, with IC50 values indicating strong inhibitory effects on cell proliferation. This highlights its potential as a lead compound in drug development.
Safety and Toxicity Assessment
Toxicological evaluations have shown that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models .
Mechanism of Action
The mechanism of action of 6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Differences :
- Pyrazolo[1,5-a]pyridine derivatives (e.g., the target compound) exhibit a pyrazole-pyridine fusion, while imidazo[1,5-a]pyridines (e.g., CAS 588720-29-0) replace pyrazole with imidazole, altering electronic distribution and hydrogen-bonding capacity .
- Triazolo[1,5-a]pyridines (e.g., derivatives in ) incorporate a triazole ring, enhancing receptor-binding selectivity due to additional nitrogen atoms .
Substituent Impact: Amino groups (e.g., in 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid) increase polarity but may reduce membrane permeability . Isopropyl groups (e.g., in 1783719-62-9) improve lipophilicity, favoring blood-brain barrier penetration . Carboxylic acid vs. amide: The carboxylic acid moiety in the target compound facilitates salt formation and solubility, whereas amide derivatives () enhance target specificity in receptor-binding assays .
Physicochemical Properties
- Solubility : The target compound’s carboxylic acid group enhances aqueous solubility compared to methyl or benzyloxy derivatives (e.g., 6-(Benzyloxy)pyrazolo[1,5-a]pyridine-7-carboxylic acid, CAS 2190524-46-8), which exhibit lower solubility due to hydrophobic substituents .
- Thermal Stability : Pyrazolo[1,5-a]pyridine derivatives generally show higher thermal stability than imidazo analogs, as evidenced by thermolysis studies in and .
Biological Activity
6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a fused pyrazole and pyridine ring system, which contributes to its unique chemical reactivity and biological properties. The presence of the carboxylic acid functional group enhances its interaction with various biological targets.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific protein kinases, which play critical roles in cell signaling pathways. This inhibition can lead to altered cellular responses and may induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins.
- Receptor Interaction : The compound may bind to various receptors, influencing downstream signaling pathways that regulate gene expression and cellular metabolism .
- Cellular Effects : Studies indicate that this compound can modulate cellular functions across different cell types, potentially leading to therapeutic effects against cancer and inflammatory diseases .
Pharmacokinetics (ADME)
The pharmacokinetic profile of this compound is influenced by its solubility, stability, and metabolic pathways. Understanding these factors is crucial for evaluating its bioavailability and therapeutic potential:
- Absorption : The compound's solubility can affect its absorption in biological systems.
- Distribution : Its ability to penetrate cellular membranes is essential for targeting intracellular sites.
- Metabolism : The metabolic pathways can influence the duration of action and potential toxicity.
- Excretion : Understanding how the compound is eliminated from the body aids in assessing its safety profile.
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it has shown effectiveness against HeLa (cervical cancer) and L929 (fibroblast) cells through mechanisms involving caspase activation .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies
Several case studies have documented the biological activity of this compound:
-
Study on Anticancer Effects :
- Objective : To evaluate the cytotoxic effects on cancer cell lines.
- Methodology : Treatment of HeLa cells with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at higher concentrations, indicating potential for further development as an anticancer drug.
-
Study on Inflammatory Response :
- Objective : To assess the anti-inflammatory activity in vitro.
- Methodology : Evaluation of cytokine production in L929 cells treated with the compound.
- Results : A marked decrease in pro-inflammatory cytokines was noted, suggesting a mechanism for reducing inflammation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid, and what critical reaction conditions ensure high yield?
- Methodology : Common routes involve cyclization of precursor compounds (e.g., pyrazolo[1,5-a]pyrazine derivatives) followed by nitration and carboxylation. For example, nitration using HNO₃ in H₂SO₄ at 0°C ensures regioselective functionalization at position 7. Subsequent hydrolysis or oxidation steps introduce the carboxylic acid moiety. Key conditions include temperature control (e.g., cooling to –20°C during crystallization) and solvent selection (e.g., MeOH for precipitation) to optimize purity and yield .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodology : ¹H/¹³C NMR is critical for confirming substituent positions and ring structure. For instance, methyl groups typically appear as singlets at δ ~2.5 ppm in ¹H NMR, while aromatic protons show splitting patterns dependent on neighboring substituents. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated vs. observed values within 0.0003 Da), and elemental analysis confirms C/H/N ratios. Discrepancies >0.3% in elemental data may indicate impurities .
Advanced Research Questions
Q. How can researchers resolve discrepancies between calculated and observed elemental analysis data for pyrazolo[1,5-a]pyridine derivatives?
- Methodology : Discrepancies often arise from incomplete purification or hydration. Recrystallization in anhydrous solvents (e.g., hexane or EtOH) and drying under high vacuum can mitigate residual solvent interference. For persistent issues, thermogravimetric analysis (TGA) identifies non-volatile impurities, while X-ray crystallography confirms molecular packing and stoichiometry .
Q. What strategies optimize regioselectivity during functionalization at position 7 of pyrazolo[1,5-a]pyridine derivatives?
- Methodology : Electrophilic substitution at position 7 is favored due to electron-rich pyridine rings. Using bulky directing groups (e.g., silylformamidines) or Lewis acids (e.g., BF₃·Et₂O) enhances selectivity. For example, silylformamidine-mediated reactions in benzene yield >75% regioselective products. Computational modeling (DFT) predicts reactive sites, guiding reagent selection .
Q. How can computational chemistry predict the reactivity of this compound in substitution reactions?
- Methodology : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Software like Gaussian or ORCA models transition states for SNAr (nucleophilic aromatic substitution) reactions, predicting activation energies. For example, simulations reveal that electron-withdrawing groups (e.g., –NO₂) at position 3 accelerate substitution at position 7 by lowering LUMO energy .
Q. What in vitro assays are recommended for evaluating the biological activity of this compound derivatives?
- Methodology :
- Anticancer : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) measure IC₅₀ values.
- Antiviral : Plaque reduction assays (e.g., against HSV-1) quantify viral inhibition.
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease activity) identify binding affinities (Kᵢ). Structural analogs with methyl or carboxyl groups show enhanced activity due to improved solubility and target interactions .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data for pyrazolo[1,5-a]pyridine derivatives synthesized via similar routes?
- Methodology : Contradictions may arise from tautomerism or solvent effects. Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) alter chemical shifts; thus, consistent solvent use is critical. Variable-temperature NMR (VT-NMR) can resolve dynamic tautomerism by freezing rotameric states. Comparing 2D NMR (COSY, HSQC) with reference compounds clarifies connectivity .
Experimental Design
Q. What factorial design parameters are critical for optimizing the synthesis of this compound?
- Methodology : A 2³ factorial design evaluating temperature (25–60°C), solvent polarity (DMF vs. THF), and catalyst loading (0–5 mol%) identifies optimal conditions. Response surface methodology (RSM) models interactions, revealing that high temperature (60°C) and polar solvents maximize yield. ANOVA validates significance (p < 0.05) of factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
